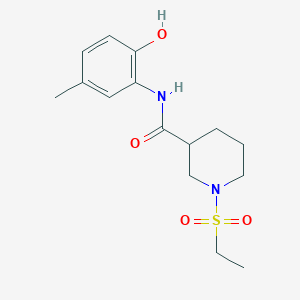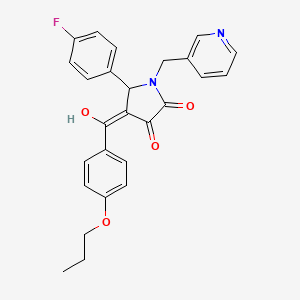![molecular formula C17H15FN4O2S B5417030 N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417030.png)
N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound, also known as FMT, is a member of the triazole family and has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. In addition, this compound has been found to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is its broad-spectrum activity against various strains of bacteria, fungi, and cancer cells. In addition, this compound has been found to have low toxicity levels in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of novel formulations of this compound that can increase its solubility in water. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent in the treatment of bacterial and fungal infections, as well as cancer. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-fluoroaniline with ethyl chloroacetate to form N-(2-fluorophenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide and triethylamine to form this compound. The overall yield of this process is around 60%.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antifungal properties. It has been shown to be effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to be effective against various fungal strains, including Candida albicans.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-14-9-5-2-6-11(14)16-20-17(22-21-16)25-10-15(23)19-13-8-4-3-7-12(13)18/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOXIGSUGYNNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2-[(2-chlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5416950.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5416986.png)
![4-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5416993.png)

![1-butyl-2-[2-(4-fluorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5417005.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5417023.png)
![1-allyl-4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5417024.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5417035.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5417043.png)
![N-[3-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5417048.png)

![2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5417053.png)